![molecular formula C14H18N2O3S B2801216 N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate CAS No. 91944-64-8](/img/structure/B2801216.png)
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate
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Overview
Description
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H18N2O3S . It has an average mass of 294.369 Da and a monoisotopic mass of 294.103821 Da . It is also known by other names such as 4-(dimethylamino)pyridinium toluene-p-sulfonate .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate consists of a pyridine ring with a dimethylamino group at the 4-position and a 4-methylbenzenesulfonate group .Chemical Reactions Analysis
N,N-Dimethylpyridin-4-amine (DMAP) based compounds, such as N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides . They have also been used in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many more .Physical And Chemical Properties Analysis
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is a solid at room temperature . It has a melting point of 172-174 °C .Scientific Research Applications
- Fischer Indole Synthesis : DMAP-based ILs act as efficient catalysts for the synthesis of indoles via Fischer indole synthesis. This method is environmentally friendly, requiring minimal catalyst loading .
- 1H-Tetrazole Formation : DMAP-ILs also facilitate the synthesis of 1H-tetrazoles through click chemistry. Remarkably, this reaction can be carried out under solvent-free conditions .
- Thermal Stability : Thermal studies (TGA, DTG, and DSC) reveal the stability of DMAP-ILs for temperature-dependent reactions .
- Molecular Dynamics Simulations : Computational simulations provide insights into the structural and transport properties of these ionic liquids, aiding in their design and optimization .
Cyanoethoxycarbonylation Reactions
DMAP 4-methylbenzenesulfonate acts as a catalyst in cyanoethoxycarbonylation reactions. Notably:
- Ethylcyanocarbonates Synthesis : DMAP mediates the cyanoethoxycarbonylation of aromatic and aliphatic aldehydes, yielding ethylcyanocarbonates in excellent yields under solvent-free conditions .
Organic Transformations
DMAP 4-methylbenzenesulfonate finds applications in various organic transformations:
Safety Considerations
- Be aware of safety precautions when handling DMAP 4-methylbenzenesulfonate. It carries warning labels related to ingestion, skin irritation, and eye irritation .
Mechanism of Action
Target of Action
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP.TSOH salt , is a type of organic compound that is commonly used as a reagent, catalyst, or reaction intermediate in organic synthesis . The primary targets of this compound are high steric hindrance and low reactivity alcohols and amines/acid .
Mode of Action
The compound acts as a highly nucleophilic acylation catalyst . The structure of the compound allows the dimethylamino group to donate electrons and resonate with the pyridine ring, strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acid, with its activity being approximately 10^4 to 10^6 times that of pyridine .
Biochemical Pathways
The compound is involved in various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . It is also an effective catalyst for the transesterification of beta-keto esters and the silylation of alcohols .
Pharmacokinetics
It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution
Result of Action
The result of the compound’s action is the significant enhancement of the reactivity of alcohols and amines/acid in acylation/esterification reactions . This makes it a valuable tool in organic synthesis, enabling reactions that might otherwise be difficult or impossible to carry out.
Action Environment
The compound is relatively stable under normal temperatures . It is typically stored in an inert atmosphere at room temperature . The reaction conditions and steps for its use can be adjusted according to the specific needs and synthesis conditions of the laboratory . Safety measures should be taken when handling this compound, including avoiding direct contact with skin and eyes, maintaining a well-ventilated laboratory environment, and avoiding inhalation of the compound’s dust or gas .
Safety and Hazards
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid direct contact with skin and eyes, maintain good ventilation during operation, and avoid inhaling the dust or gas of the compound .
properties
IUPAC Name |
N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSXODRWGDDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate |
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